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molecular formula C16H31NO B1196820 1-Dodecyl-2-pyrrolidinone CAS No. 2687-96-9

1-Dodecyl-2-pyrrolidinone

Cat. No. B1196820
M. Wt: 253.42 g/mol
InChI Key: NJPQAIBZIHNJDO-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 5, 18.8 g (0.22 M) of γ-butyrolactone and 37 g (0.2 M) of n-dodecylamine was heated for 24 hours. Distillation of the residue gave 40.7 g (80.3%) of 1-n-Dodecylazacyclopentan-2-one; b.p. 165°-170°/0.5 mm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>>[CH2:7]([N:19]1[CH2:4][CH2:3][CH2:2][C:1]1=[O:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.7 g
YIELD: PERCENTYIELD 80.3%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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